molecular formula C52H66N5O9PSi B12504395 5'-DMT-2'-TBDMS-N4-Bz-rC phosphoramidite

5'-DMT-2'-TBDMS-N4-Bz-rC phosphoramidite

Cat. No.: B12504395
M. Wt: 964.2 g/mol
InChI Key: VWNXEDLLHIFAOL-UHFFFAOYSA-N
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Description

Bz-rC Phosphoramidite is a specialized compound used in the synthesis of oligonucleotides, which are short sequences of nucleic acids. This compound is particularly significant in the field of nucleic acid chemistry due to its role in facilitating the formation of phosphodiester bonds between nucleotides. Bz-rC Phosphoramidite is a derivative of cytidine, where the base cytosine is protected by a benzoyl group (Bz) to prevent unwanted side reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Bz-rC Phosphoramidite typically involves the protection of the cytidine base with a benzoyl group, followed by the introduction of a phosphoramidite group. The process begins with the protection of the 5’-hydroxyl group of cytidine using a dimethoxytrityl (DMT) group. The benzoyl group is then introduced to protect the exocyclic amino group of cytosine. Finally, the phosphoramidite group is added using a phosphitylating reagent such as 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite .

Industrial Production Methods

In industrial settings, the synthesis of Bz-rC Phosphoramidite is carried out using automated synthesizers that follow a solid-phase synthesis approach. This method allows for the efficient and high-yield production of oligonucleotides by sequentially adding nucleotides to a growing chain. The use of automated synthesizers ensures consistency and scalability in the production process .

Chemical Reactions Analysis

Types of Reactions

Bz-rC Phosphoramidite primarily undergoes substitution reactions during the synthesis of oligonucleotides. The key reaction is the coupling of the phosphoramidite group with the 5’-hydroxyl group of the growing oligonucleotide chain. This reaction is catalyzed by weak acids such as tetrazole derivatives .

Common Reagents and Conditions

The common reagents used in the synthesis of oligonucleotides with Bz-rC Phosphoramidite include:

Major Products Formed

The major product formed from the reaction of Bz-rC Phosphoramidite is the oligonucleotide with a phosphodiester linkage between the nucleotides. This linkage is crucial for the stability and functionality of the synthesized oligonucleotide .

Mechanism of Action

The mechanism of action of Bz-rC Phosphoramidite involves the formation of phosphodiester bonds between nucleotides during the synthesis of oligonucleotides. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain in the presence of an activator, forming a phosphite triester intermediate. This intermediate is then oxidized to form the stable phosphodiester bond .

Comparison with Similar Compounds

Bz-rC Phosphoramidite is unique in its use of a benzoyl group to protect the cytosine base, which distinguishes it from other phosphoramidites that use different protecting groups. Similar compounds include:

    Bz-rA Phosphoramidite: Uses a benzoyl group to protect the adenine base.

    iBu-rG Phosphoramidite: Uses an isobutyryl group to protect the guanine base.

    Ac-rC Phosphoramidite: Uses an acetyl group to protect the cytosine base.

These compounds share similar synthetic routes and reaction conditions but differ in the protecting groups used, which can influence their reactivity and stability during oligonucleotide synthesis.

Properties

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H66N5O9PSi/c1-36(2)57(37(3)4)67(63-34-18-32-53)65-46-44(35-62-52(39-21-16-13-17-22-39,40-23-27-42(60-8)28-24-40)41-25-29-43(61-9)30-26-41)64-49(47(46)66-68(10,11)51(5,6)7)56-33-31-45(55-50(56)59)54-48(58)38-19-14-12-15-20-38/h12-17,19-31,33,36-37,44,46-47,49H,18,34-35H2,1-11H3,(H,54,55,58,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNXEDLLHIFAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H66N5O9PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

964.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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